

4-Hydroxy Atorvastatin Lactone chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy Atorvastatin Lactone

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An In-depth Technical Guide to 4-Hydroxy Atorvastatin Lactone

This guide provides a comprehensive overview of the chemical structure, properties, metabolic pathways, and analytical methodologies related to **4-Hydroxy Atorvastatin Lactone**, a key metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Chemical Structure and Properties

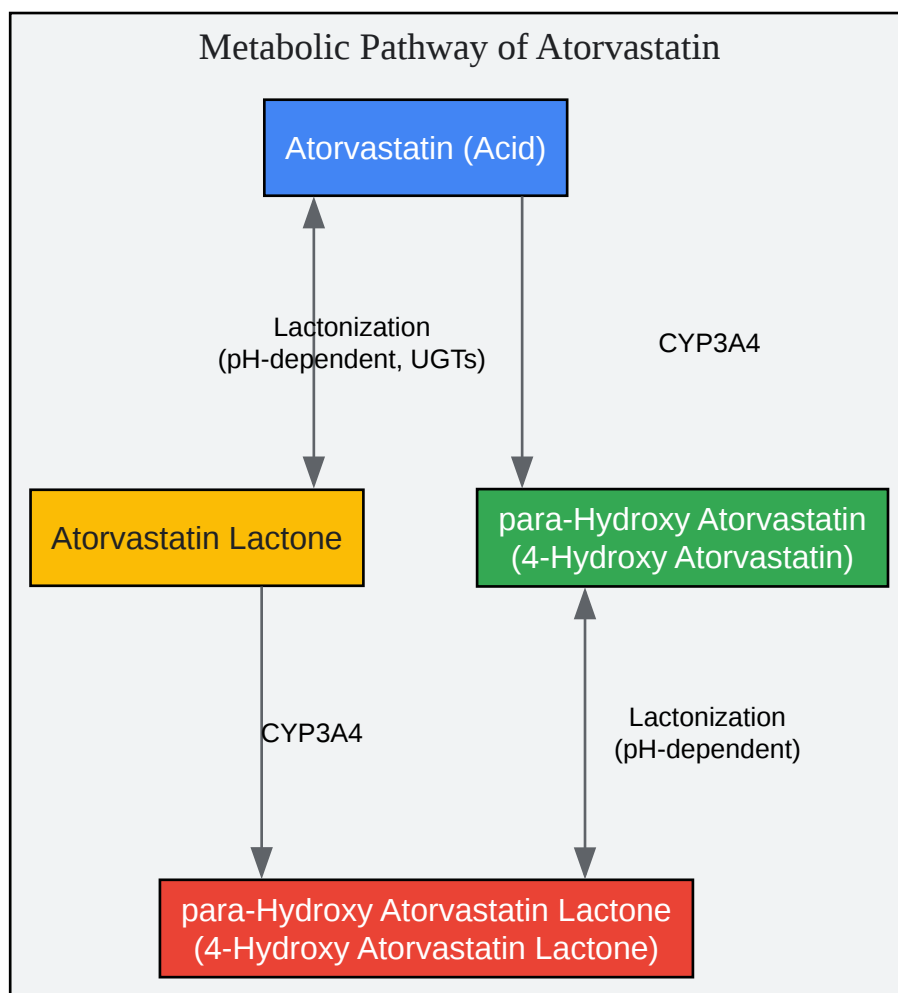
4-Hydroxy Atorvastatin Lactone is a metabolite of Atorvastatin, an inhibitor of HMG-CoA reductase.^{[1][2]} It is formed through the metabolic processes in the body following the administration of Atorvastatin.^[2] The lactone form exists in equilibrium with its corresponding open-chain carboxylic acid form, 4-Hydroxy Atorvastatin.^[2]

Below is a summary of its key chemical properties:

Property	Value
IUPAC Name	5-(4-Fluorophenyl)-N-(4-hydroxyphenyl)-2-(1-methylethyl)-4-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide[2][3][4]
Synonyms	p-Hydroxy Atorvastatin Lactone, para-Hydroxy Atorvastatin Lactone[2][4]
CAS Number	163217-70-7[1][2][3][4]
Molecular Formula	C ₃₃ H ₃₃ FN ₂ O ₅ [1][3][4]
Molecular Weight	556.62 g/mol [1][4]
Melting Point	103-106° C[5] or 136 °C
Boiling Point	~711.5° C at 760 mmHg (Predicted)[5]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide; Slightly soluble in Methanol and Ethyl Acetate.[2][5]
Storage	Recommended to be stored at refrigerator temperature (2-8°C) for long-term storage.[4]

Metabolic Signaling Pathway

Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[6][7][8] This process leads to the formation of active ortho- and para-hydroxylated metabolites.[8][9] Specifically, 4-Hydroxy Atorvastatin is the para-hydroxylated metabolite.[7] Atorvastatin and its hydroxylated metabolites can undergo a pH-dependent, reversible intramolecular esterification to form their corresponding lactone derivatives.[10] Therefore, 4-Hydroxy Atorvastatin can be converted to **4-Hydroxy Atorvastatin Lactone**. [2] This lactonization can also be mediated by UDP-glucuronosyltransferases (UGTs), such as UGT1A1 and UGT1A3.[11]



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Metabolic conversion of Atorvastatin to **4-Hydroxy Atorvastatin Lactone**.

Experimental Protocols

1. Synthesis of Atorvastatin Lactone

A concise synthesis of Atorvastatin Lactone can be achieved under high-speed vibration milling conditions.[12]

- Reaction Type: Hantzsch-type sequential three-component reaction.[12]
- Reactants:
 - 4-methyl-3-oxo-N-phenylpentanamide

- tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- 1-(4-fluorophenyl)-2-iodo-2-phenylethanone[12]
- Catalysts/Reagents: Ytterbium triflate and silver nitrate.[12]
- Procedure: The reactants are subjected to high-speed vibration milling. This is followed by hydrolytic deprotection and lactonization to yield Atorvastatin Lactone.[12]
- Overall Yield: 38%[12]

2. Quantification in Human Serum by LC-MS/MS

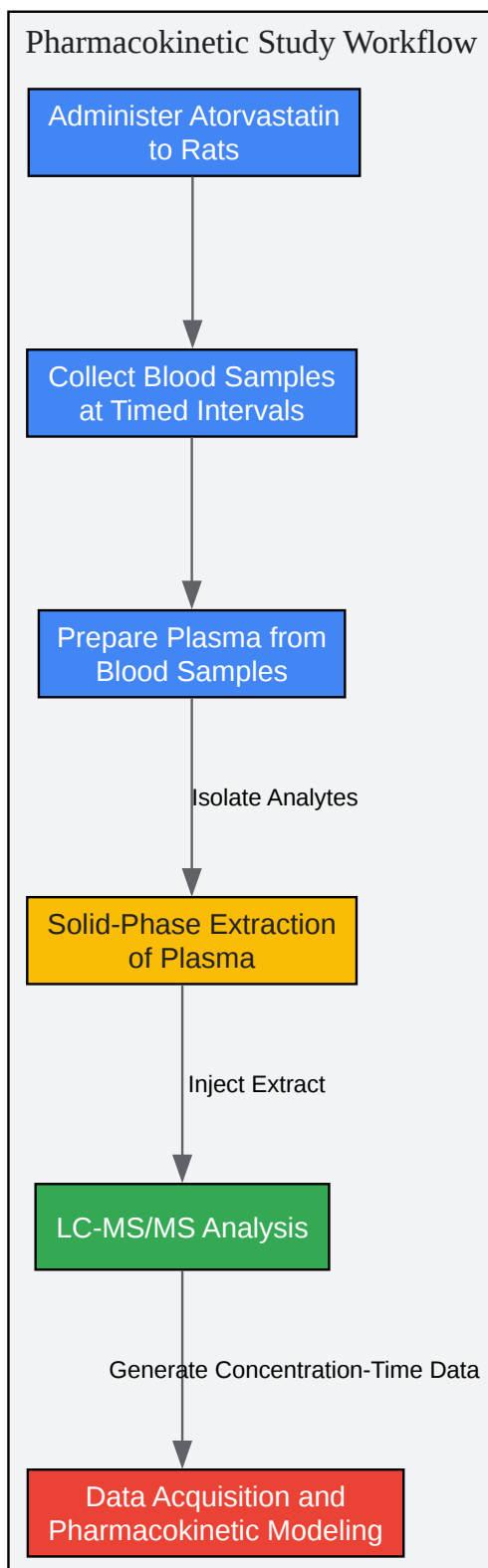
A method for the simultaneous quantification of the acid and lactone forms of Atorvastatin and its 2-hydroxy and 4-hydroxy metabolites in human serum has been developed and validated. [13]

- Instrumentation: High-performance liquid chromatography with electrospray tandem mass spectrometry (LC-MS/MS).[13]
- Internal Standards: Deuterium-labeled analogs for each of the six analytes.[13]
- Sample Preparation:
 - Keep serum samples at 4°C to stabilize the lactone compounds.[13]
 - Add the internal standard to 0.5 mL of the serum sample.[13]
 - Acidify the samples with sodium acetate buffer (pH 5.0).[13]
 - Extract with methyl tert-butyl ether.[13]
- Detection: Positive ion electrospray tandem mass spectrometry using selected reaction monitoring.[13]
- Lower Limit of Quantification (LLQ): 0.5 ng/mL for each analyte.[13]
- Stability Note: Lactone compounds are unstable in human serum at room temperature and rapidly hydrolyze to their acid forms. Stabilization can be achieved by lowering the

temperature to 4°C or adjusting the serum pH to 6.0.[13]

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of Atorvastatin and its metabolites, including **4-Hydroxy Atorvastatin Lactone**, in rat plasma using LC-MS/MS.



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Workflow for a preclinical pharmacokinetic study of Atorvastatin metabolites.

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- To cite this document: BenchChem. [4-Hydroxy Atorvastatin Lactone chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b602579#4-hydroxy-atorvastatin-lactone-chemical-structure-and-properties\]](https://www.benchchem.com/product/b602579#4-hydroxy-atorvastatin-lactone-chemical-structure-and-properties)

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